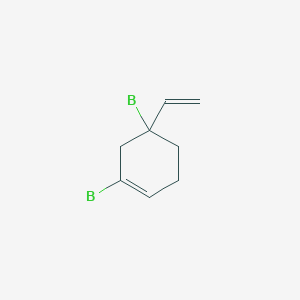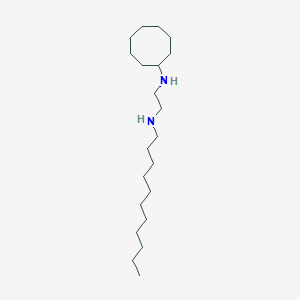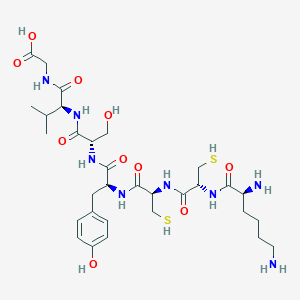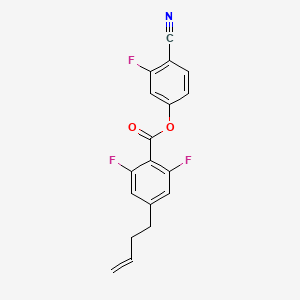![molecular formula C14H16 B12579158 2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene CAS No. 192444-26-1](/img/structure/B12579158.png)
2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene is a polycyclic aromatic hydrocarbon with the molecular formula C14H16 This compound is known for its unique tricyclic structure, which includes a cyclopentane ring fused to a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene can be achieved through several methods. One common approach involves the reaction of 5- and 6-indenyl radicals with vinylacetylene in a high-temperature chemical microreactor at approximately 1300 K . This method involves the formation of van-der-Waals complexes, followed by the addition of the indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of high-temperature reactors and controlled reaction conditions is essential for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Applications De Recherche Scientifique
2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex polycyclic aromatic hydrocarbons and studying reaction mechanisms.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene involves its interaction with molecular targets and pathways. The compound can form van-der-Waals complexes and undergo addition reactions with various radicals, leading to isomerization and aromatization . These reactions are often barrierless, indicating that they can occur under mild conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Cyclopenta[a]naphthalene: Similar structure but lacks the methyl group at the 2-position.
1H-Cyclopenta[b]naphthalene: Another isomer with a different arrangement of the cyclopentane ring.
3H-Cyclopenta[a]naphthalene: A tricyclic polycyclic aromatic hydrocarbon with a different ring fusion pattern.
Uniqueness
2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene is unique due to its specific methyl substitution and the tetrahydro configuration, which can influence its reactivity and potential applications. The presence of the methyl group can also affect its physical and chemical properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
192444-26-1 |
|---|---|
Formule moléculaire |
C14H16 |
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
2-methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene |
InChI |
InChI=1S/C14H16/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)9-10/h6-8H,2-5,9H2,1H3 |
Clé InChI |
HCRNYXIAEKIWOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C1)C3=C(CCCC3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)
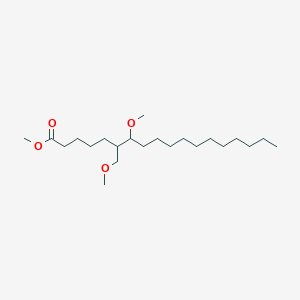
![Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-](/img/structure/B12579081.png)

![Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl-](/img/structure/B12579090.png)
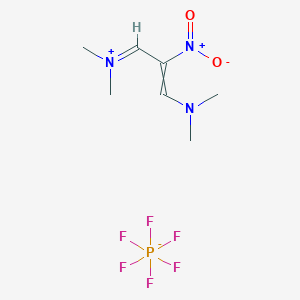
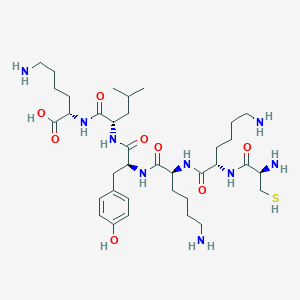
![1,1'-[(Difluoromethylene)bis(oxy)]dibenzene](/img/structure/B12579108.png)
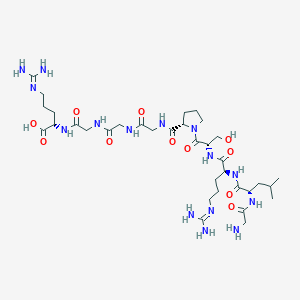
![4-(Octyloxy)-4'-[(prop-2-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12579111.png)
